molecular formula C7H4N3NaO2 B7805347 7-Nitroindazole, Sodium Salt

7-Nitroindazole, Sodium Salt

Cat. No.: B7805347
M. Wt: 185.12 g/mol
InChI Key: DJMLKKIIBMJGIQ-UHFFFAOYSA-N
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Description

7-Nitroindazole, sodium salt (7-NI sodium salt), is a water-soluble derivative of 7-nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS) . It is widely used in neuroscience research to study the role of nitric oxide (NO) in pain perception, neurodegeneration, and vascular regulation. The sodium salt formulation enhances solubility in aqueous solutions, making it suitable for in vivo applications such as intracerebroventricular administration . Unlike non-selective NOS inhibitors (e.g., L-NAME), 7-NI sodium salt exhibits minimal effects on endothelial NOS (eNOS) under most experimental conditions, reducing cardiovascular side effects .

Properties

IUPAC Name

sodium;7-nitroindazol-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMLKKIIBMJGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])[N-]N=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method, detailed in WO2010/127855, begins with 2-methyl-6-nitroaniline as the precursor. The methyl group at the 2nd position undergoes nitrosation using sodium nitrite (NaNO₂) in acetic acid, followed by cyclization to form the indazole ring.

Key Steps:

  • Nitrosation: A solution of 2-methyl-6-nitroaniline (10 g, 0.065 mol) in acetic acid (470 mL) is treated with NaNO₂ (1.54 g, 0.06 mol) in water (9 mL) at ambient temperature. Acetic acid acts as both solvent and catalyst, while the NaNO₂/acetic acid system maintains optimal acidity (pH ~3–4) for nitrosation.

  • Cyclization: The intermediate nitroso compound spontaneously undergoes ring closure upon heating, forming 7-nitroindazole.

  • Salt Formation: The crude product is treated with aqueous NaOH to yield the sodium salt, followed by precipitation and drying.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material2-Methyl-6-nitroaniline
Nitrosating AgentNaNO₂ (1.1 eq)
SolventAcetic acid (47 vol)
Temperature25–30°C
Reaction Time30–45 min
Yield (7-nitroindazole)98%
Salt Formation Yield95% (after NaOH treatment)

This method achieves near-quantitative yields but requires careful control of acidity to avoid by-products like 5-nitro isomers.

Nitration of Sodium 1-Acetylindoline-2-sulfonate

Patent-Based Methodology (JP2001019671A)

Japanese Patent JP2001019671A outlines an alternative route starting from sodium 1-acetylindoline-2-sulfonate. Nitration with acetyl nitrate (CH₃COONO₂) selectively introduces the nitro group at the 7th position, bypassing the need for toxic fuming nitric acid.

Key Steps:

  • Sulfonation: Indole reacts with sodium bisulfite (NaHSO₃) to form sodium indoline-2-sulfonate, which is acetylated to yield the 1-acetyl derivative.

  • Nitration: Treatment with acetyl nitrate at 0–5°C selectively nitrates the 7th position, forming 7-nitro-1-acetylindoline-2-sulfonate.

  • Hydrolysis and Salt Formation: Alkaline hydrolysis with NaOH eliminates the sulfonate and acetyl groups, yielding 7-nitroindazole, sodium salt.

Table 2: Selectivity and Yield Comparison

ParameterRussell et al. Method (5-Nitro)JP2001019671A (7-Nitro)
Nitrating AgentFuming HNO₃Acetyl nitrate
Selectivity5th position7th position
Yield60–70%85–90%
ToxicityHigh (fuming HNO₃)Moderate

The use of acetyl nitrate enhances regioselectivity and reduces reliance on hazardous reagents, making this method industrially viable.

Ring-Closure Synthesis Using Substituted o-Toluidines

US Patent US3988347A Approach

This route involves chlorination of 2-methylacetanilide followed by nitrosation and ring closure. While originally designed for chloroindazoles, the methodology adapts to nitro derivatives by substituting chlorination with nitration steps.

Key Steps:

  • Chlorination/Nitration: 2-Methylacetanilide is treated with Cl₂ or HNO₃ in acetic acid to introduce substituents.

  • Nitrosation: NaNO₂ in acetic acid mediates nitrosation at the methyl group.

  • Ring Closure: Heating induces cyclization, forming the indazole core.

  • Salt Formation: Treatment with NaOH converts the indazole to its sodium salt.

Table 3: Adaptation for 7-Nitroindazole

StepReagents/ConditionsOutcome
NitrationHNO₃ in acetic acid, 50–100°C7-Nitro-2-methylacetanilide
NitrosationNaNO₂, acetic acid, 70°CNitroso intermediate
Ring ClosureReflux, 2–3 h7-Nitroindazole
Salt FormationNaOH, aqueous workupSodium salt (95% yield)

This method’s flexibility allows for large-scale production but requires precise control over nitration conditions to avoid polychlorinated by-products.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

CriteriaNitrosation RouteNitration RouteRing-Closure Route
Starting Material CostLowModerateLow
Yield98%85–90%90–95%
ToxicityModerate (acetic acid)LowModerate (HNO₃)
ScalabilityHighModerateHigh
RegioselectivityModerateHighVariable

The nitrosation route (Method 1) offers the highest yield and scalability but requires stringent pH control. Method 2’s regioselectivity makes it preferable for research-scale synthesis, while Method 3 balances cost and yield for industrial applications.

Physicochemical Properties and Characterization

Table 5: Physicochemical Data

PropertyValueSource
Molecular FormulaC₇H₄N₃O₂Na
Molecular Weight185.12 g/mol
Solubility>50 mg/mL in H₂O
Storage ConditionsDesiccate at -20°C
HPLC Purity≥98%

Characterization via NMR and IR confirms the absence of isomers and by-products. The sodium salt’s solubility in aqueous buffers (e.g., PBS) facilitates its use in pharmacokinetic studies.

Applications and Implications in Pharmaceutical Research

This compound, is widely utilized in neuropathic pain studies due to its blood-brain barrier permeability and reversible inhibition of neuronal nitric oxide synthase (nNOS). Preclinical models employ doses of 10–30 mg/kg (intraperitoneal), with solutions prepared in 75% DMSO/saline. Its withdrawal from commercial catalogs (e.g., Tocris Bioscience) has spurred interest in in-house synthesis, underscoring the need for robust preparation methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Nitroindazole can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The nitro group in 7-Nitroindazole can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Overview

7-Nitroindazole, Sodium Salt (7-NI·Na) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical in the production of nitric oxide (NO) in neuronal tissues. This compound has garnered significant attention in scientific research due to its diverse applications across chemistry, biology, and medicine. Below is a comprehensive overview of its applications, supported by case studies and data tables.

Chemistry

7-Nitroindazole serves as a reagent in organic synthesis, particularly in the study of nitration reactions and the development of other heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with potential applications.

Biological Research

The primary application of 7-NI·Na lies in its role as an inhibitor of nNOS. This inhibition has profound implications for studying nitric oxide signaling pathways, which are implicated in numerous physiological processes:

  • Neuroprotection : 7-NI·Na has been shown to protect against oxidative stress and neuronal damage. For instance, a study demonstrated that it mitigated cocaine-induced oxidative stress in rat brains by restoring glutathione levels and enhancing antioxidant enzyme activities .
  • Addiction Studies : In models of drug addiction, 7-NI·Na has been utilized to explore the mechanisms underlying withdrawal symptoms and neurotoxicity associated with substances like cocaine. The compound effectively reduced withdrawal symptoms and oxidative stress markers in treated rats .

Medical Research

The neuroprotective properties of 7-NI·Na make it a candidate for investigating treatments for neurodegenerative diseases. Its ability to inhibit nNOS may reduce excitotoxicity associated with excessive NO production, which is linked to conditions such as Alzheimer's and Parkinson's disease .

Case Study 1: Cocaine-Induced Neurotoxicity

In a controlled study involving male Wistar rats, groups were treated with cocaine and varying doses of 7-NI·Na. Results indicated that co-administration of 7-NI·Na significantly reduced nNOS activity and oxidative stress markers compared to the cocaine-only group, suggesting its protective role against drug-induced neurotoxicity .

Treatment GroupnNOS Activity (Relative Units)GSH Levels (µmol/g)Withdrawal Symptoms Score
Control100100
Cocaine Only1595High
7-NI·Na Only859Low
Cocaine + 7-NI·Na918Moderate

Case Study 2: Salt-Sensitive Hypertension

Research has indicated that inhibition of nNOS by compounds like 7-NI·Na can influence blood pressure regulation in models of salt-sensitive hypertension. Studies show that administration of this compound can reverse hypertension induced by high salt intake in experimental models .

Mechanism of Action

7-Nitroindazole, Sodium Salt acts as a selective inhibitor of neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from arginine. By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby affecting various signaling pathways that rely on nitric oxide as a signaling molecule .

Comparison with Similar Compounds

Pharmacological Profile: Potency and Selectivity

Table 1: ED₅₀ Values in Antinociceptive Assays

Compound Formalin Test (ED₅₀, mg/kg) Acetic Acid Test (ED₅₀, mg/kg) NOS Selectivity
7-Nitroindazole 27.5 22.5 nNOS > eNOS
6-Nitroindazole 62.5 44.0 Non-selective
Indazole 41.0 48.5 Non-selective
3-Indazolinone >50 >50 Inactive

Key Findings :

  • 7-NI sodium salt demonstrates superior potency in pain models compared to 6-nitroindazole and indazole, with ED₅₀ values ~2–3× lower .
  • Selectivity for nNOS over eNOS distinguishes 7-NI from non-selective inhibitors like L-NAME and L-NMMA, which block all NOS isoforms and cause hypertension .

Cardiovascular Effects

Table 2: Impact on Mean Arterial Pressure (MAP)

Compound Effect on MAP (Rodents) Mechanism
7-NI sodium salt No change Selective nNOS inhibition
L-NAME Significant increase Pan-NOS inhibition
6-Nitroindazole No change Weak NOS inhibition

Key Findings :

  • In contrast, L-NAME (15 µM) reduces acetylcholine-induced vasodilation by 70% and elevates MAP due to eNOS inhibition .
  • Paradoxically, 7-NI transiently increases MAP in urethane-anesthetized rats, an effect abolished by halothane anesthesia, suggesting anesthetic-dependent interactions with eNOS .

Solubility and Bioavailability

Table 3: Physicochemical Properties

Compound Solubility in CSF Bioavailability (CNS)
7-NI sodium salt High Enhanced
7-Nitroindazole (free) Low Limited
L-NAME Moderate Moderate

Key Findings :

  • The sodium salt formulation of 7-NI improves solubility in artificial cerebrospinal fluid (CSF), enabling direct CNS delivery without organic solvents .
  • Other indazole derivatives (e.g., 6-nitroindazole) lack such optimized formulations, limiting their utility in neuropharmacology .

Mechanistic Insights: NO Pathway Modulation

  • 7-NI sodium salt suppresses NO production in the brainstem, correlating with antinociceptive effects in formalin-induced pain models .
  • L-arginine partially reverses 7-NI’s antinociception (46.7 ± 16.2% reversal), confirming NO-dependent mechanisms .

Advantages of 7-NI Sodium Salt

  • Neurodegeneration Studies : 7-NI sodium salt reduces neuronal death in ischemic models without confounding vascular effects seen with L-NAME .
  • Pain Research: Its CNS-penetrant profile makes it ideal for studying NO’s role in chronic pain .

Limitations

  • Species Variability : In rabbits, 7-NI (100 µM) fails to inhibit acetylcholine-induced vasodilation, contrasting with rodent data .
  • Anesthetic Interactions : Cardiovascular effects of 7-NI are anesthesia-dependent, complicating translational interpretations .

Q & A

Q. What is the primary mechanism of action of 7-nitroindazole, sodium salt (7NI) in experimental models?

Q. How should this compound be prepared for in vivo studies?

7NI is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) . For in vivo administration, it is often dissolved in peanut oil or saline, depending on the model. For example:

Model Vehicle Dosage Reference
Colonic hyperalgesiaSaline10–30 mg/kg
Pre-solubilization in DMSO followed by dilution in physiological buffers is recommended for cell-based assays.

Q. What are the key applications of 7NI in neuropharmacology?

7NI is widely used to study NO-dependent pathways in:

  • Anxiety : Reduces anxiety-like behavior in rodent plus-maze tests via nNOS inhibition .
  • Pain : Attenuates colonic distension-induced hyperalgesia in rats .
    Researchers should pair 7NI treatment with behavioral assays (e.g., elevated plus-maze, seizure latency tests) and biochemical validation (e.g., Western blot for nNOS activity).

Advanced Research Questions

Q. How can contradictory findings on 7NI’s role in renin release be resolved?

Evidence conflicts on whether 7NI inhibits renin release in response to sodium depletion. While some studies show 7NI blocks furosemide-induced renin release , others report no effect in global NOS1 knockout mice . Key methodological considerations:

  • Isoform specificity : Global NOS1 KO mice retain NOS1β activity, which may compensate for nNOS inhibition . Use conditional KO models or isoform-specific inhibitors.
  • Dosage timing : Acute vs. chronic 7NI administration differentially impacts blood pressure and renin-angiotensin cross-talk .
  • Control for hypertension : NOS inhibition elevates blood pressure, indirectly affecting renin release. Include sham-treated controls and telemetry for real-time hemodynamic monitoring .

Q. What experimental design considerations are critical for studying 7NI in salt-sensitive hypertension?

In Dahl salt-sensitive rats, 7NI exacerbates hypertension under high-sodium diets by impairing NO-mediated vasodilation . Researchers should:

  • Strain selection : Use salt-sensitive (SS) vs. salt-resistant (SR) rats to isolate genetic contributions .
  • Dietary protocols : Implement controlled sodium diets (e.g., 0.3% vs. 8% NaCl) for ≥2 weeks pre-treatment.
  • Endpoint metrics : Compare mean arterial pressure (MAP) changes post-7NI (e.g., +20 mmHg in SS rats vs. no change in SR rats) and validate with vascular reactivity assays .

Q. How does 7NI’s solubility and stability impact pharmacokinetic studies?

7NI’s limited aqueous solubility necessitates vehicle optimization. For example:

Solvent Solubility Stability Use Case
DMSO100 mMStable at -20°CIn vitro/cell culture
Ethanol20 mMDegrades in lightAcute in vivo injections
Peanut oil10–30 mg/mLStable at 4°CChronic animal studies
Always pre-warm aliquots to room temperature, avoid freeze-thaw cycles, and protect from light .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of 7NI on anxiety and cognition?

While 7NI exhibits anxiolytic effects in the plus-maze test , high doses (>30 mg/kg) may impair motor function or memory due to off-target NOS inhibition. Researchers must:

  • Dose-titrate : Conduct pilot studies with 10–50 mg/kg ranges.
  • Assay specificity : Use open-field tests to distinguish anxiolysis from locomotor effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
7-Nitroindazole, Sodium Salt

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